Product packaging for 4-[(Propan-2-yl)amino]butan-2-one(Cat. No.:)

4-[(Propan-2-yl)amino]butan-2-one

Cat. No.: B13241184
M. Wt: 129.20 g/mol
InChI Key: LKSYQRFNHXTKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(Propan-2-yl)amino]butan-2-one (CAS 5843-24-3) is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the butan-2-one structure are frequently employed as key intermediates in the synthesis of diverse heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules . For instance, butan-2-one derivatives serve as precursors in the development of oxadiazole heterocycles, a class of compounds with significant research interest due to their wide range of potential biological activities . As a supplier, we provide this compound for use in laboratory research and development. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B13241184 4-[(Propan-2-yl)amino]butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4-(propan-2-ylamino)butan-2-one

InChI

InChI=1S/C7H15NO/c1-6(2)8-5-4-7(3)9/h6,8H,4-5H2,1-3H3

InChI Key

LKSYQRFNHXTKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Propan 2 Yl Amino Butan 2 One

Strategic Approaches to C-N Bond Formation in Aminoketone Synthesisnih.govorganic-chemistry.org

The formation of the carbon-nitrogen (C-N) bond is a pivotal step in the synthesis of aminoketones. Various strategies have been developed to achieve this transformation efficiently and with high yields.

Nucleophilic Substitution Reactions for Butanone Derivatives

Nucleophilic substitution presents a direct pathway for the synthesis of aminoketones. This approach typically involves the reaction of a butanone derivative containing a suitable leaving group at the 4-position with isopropylamine (B41738). The nitrogen atom of the amine acts as a nucleophile, displacing the leaving group to form the desired C-N bond. The choice of the leaving group and reaction conditions are critical to minimize side reactions and maximize the yield of 4-[(Propan-2-yl)amino]butan-2-one.

A general representation of this reaction is the SN2 alkylation of an amine with an alkyl halide. libretexts.org In this case, ammonia (B1221849) or a primary amine can be alkylated with an alkyl halide to produce a primary or secondary amine, respectively. libretexts.org

Reductive Amination Strategies for 4-[(Propan-2-yl)amino]butan-2-oneorganic-chemistry.orgrsc.orgwikipedia.org

Reductive amination is a widely employed and versatile method for synthesizing amines. libretexts.org For the preparation of this compound, this strategy involves the reaction of a suitable ketone or aldehyde with isopropylamine in the presence of a reducing agent. libretexts.org A common approach involves the reaction of a precursor ketone with an amine to form an imine intermediate, which is then reduced to the target amine. libretexts.orgyoutube.com

The reaction can be performed in a single step by combining the carbonyl compound, the amine, and a reducing agent in what is known as a direct reductive amination. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.compsu.edu The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it is a weaker reducing agent that selectively reduces the iminium ion formed in situ over the starting ketone. youtube.comyoutube.com The reaction is typically carried out under mildly acidic conditions (pH ~5) to facilitate imine formation. youtube.com

A specific example is the reductive amination of phenyl-2-propanone with ammonia using hydrogen gas over a nickel catalyst to produce amphetamine. libretexts.org

Amine-Carbonyl Condensation Pathwaysrsc.org

The condensation of amines with carbonyl compounds is a fundamental reaction in organic synthesis that can lead to the formation of β-aminoketones. wikipedia.org This process, often catalyzed by acid, involves the nucleophilic addition of an amine to a carbonyl group to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields an imine or enamine, which can then undergo further reactions to produce the final product. wikipedia.orglibretexts.org

In the context of this compound synthesis, this pathway would involve the condensation of a suitable dicarbonyl compound with isopropylamine. The reaction conditions must be carefully controlled to favor the formation of the desired aminoketone over other potential products.

Multicomponent Reaction (MCR) Pathways Towards β-Aminoketonesnih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like β-aminoketones. youtube.com

Mannich Reaction Variants and Catalytic Conditionsrsc.orgorganic-chemistry.org

The Mannich reaction is a classic three-component reaction that produces β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.orgbyjus.com The reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. byjus.com The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

For the synthesis of this compound, a Mannich-type reaction could be envisioned using acetone, formaldehyde, and isopropylamine. Various catalysts can be employed to improve the efficiency and selectivity of the Mannich reaction, including acid and base catalysts. rsc.orgwikipedia.org Recent advancements have seen the use of organocatalysts, such as proline, and metal-based catalysts to achieve asymmetric Mannich reactions, yielding chiral β-aminoketones with high enantioselectivity. wikipedia.orgyoutube.com

Catalyst TypeExampleOutcome
Acid Catalysis Hydrochloric AcidPromotes the formation of the iminium ion, a key intermediate in the Mannich reaction. youtube.com
Base Catalysis Sodium HydroxideCan facilitate the enolization of the ketone component.
Organocatalysis (S)-ProlineEnables stereoselective Mannich reactions, leading to chiral β-aminoketones. wikipedia.orgyoutube.com
Metal Catalysis Silver Acetate (B1210297) with Amino Acid-Derived PhosphinesCatalyzes asymmetric Mannich reactions of enol ethers with various imines. organic-chemistry.org

One-Pot Synthetic Proceduresrsc.orgorganic-chemistry.org

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable for their efficiency and reduced waste generation. The synthesis of β-aminoketones can be effectively achieved through one-pot procedures, often leveraging multicomponent strategies like the Mannich reaction. rsc.orgorganic-chemistry.org

For example, a one-pot, three-component reaction between an aldehyde, an enolizable ketone, and an amine can be catalyzed by various agents to produce β-aminoketones in good yields. organic-chemistry.orgorganic-chemistry.org The use of nanocatalysts has also been explored, offering advantages such as easy separation and recyclability. rsc.org These one-pot procedures streamline the synthesis of compounds like this compound, making them more accessible and environmentally friendly.

Reaction TypeReactantsCatalyst/ConditionsProduct
Mannich Reaction Aromatic Aldehyde, Enolizable Ketone, NitrileCyanuric chloride in aqueous mediumβ-acetamido ketone organic-chemistry.org
Mannich-type Reaction Aldehyde, Aniline, Silyl Enol EtherBismuth triflateProtected β-amino ketone organic-chemistry.org
Three-Component Coupling Aromatic Aldehyde, Enolizable Ketone, Acetonitrile (B52724)Iodine, Acetyl chlorideβ-acetamido ketone organic-chemistry.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the desired product is formed with high purity, avoiding unwanted side reactions. Classical approaches often involve the reaction of an α-halogenated ketone with an amine. rsc.org However, modern methods aim for more direct and efficient routes.

One notable advancement is the direct amination of ketones. For instance, a general procedure using copper(II) bromide as a catalyst and air as an oxidant has been shown to be effective for the amination of aliphatic ketones with various secondary amines. rsc.org This method offers a more direct pathway to α-amino ketones. Another approach involves the use of ammonium (B1175870) iodide and a co-oxidant, which has been successful in extending the substrate scope to include primary and acyclic secondary amines. rsc.org This method has demonstrated its utility in the synthesis of related compounds. rsc.org

The table below summarizes key aspects of these selective synthetic methods.

MethodCatalyst/ReagentKey Features
Direct AminationCopper(II) bromideUtilizes air as an oxidant; suitable for aliphatic ketones and various amines. rsc.org
Iodide-Mediated AminationAmmonium iodide/Sodium percarbonateExpands scope to primary and acyclic secondary amines; tolerates various functional groups. rsc.org

Asymmetric Synthetic Routes to Chiral Analogs of this compound

The synthesis of chiral α-amino ketones is of great interest due to their role in pharmaceuticals and as versatile intermediates. nih.gov These chiral compounds can be used to produce other important molecules like α-amino alcohols and α-amino acids. nih.gov

Several strategies have been developed for the asymmetric synthesis of α-amino ketones. One approach involves the palladium-catalyzed asymmetric arylation of α-keto imines, which are generated in situ. nih.gov This method provides a direct route to chiral acyclic α-amino ketones with high stereocontrol. nih.gov Another powerful technique is the use of chiral auxiliaries. For example, a recyclable chiral auxiliary can be used to form a metal complex with a glycine (B1666218) Schiff base, which is then alkylated to produce the desired chiral amino acid derivative. mdpi.com This method has been successfully applied to the large-scale synthesis of chiral fluorinated amino acids. mdpi.com

Brønsted acid catalysis has also emerged as a valuable tool. Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of imines to produce chiral α-amino ketones. rsc.org This method has shown high yields and enantioselectivities for a range of substrates. rsc.org The use of chiral secondary amine catalysts in reactions like the aza-Michael reaction has also proven effective for synthesizing chiral precursors to important alkaloids. mdpi.com

The following table highlights different asymmetric synthesis strategies.

MethodCatalyst/ReagentKey Features
Palladium-Catalyzed ArylationChiral Palladium(II) complexIn situ generation of α-keto imines; high stereocontrol. nih.gov
Chiral AuxiliaryRecyclable Ni(II) complexSuitable for large-scale synthesis; high diastereoselectivity. mdpi.com
Brønsted Acid CatalysisChiral Brønsted acidEnantioselective transfer hydrogenation of imines; high yields and enantioselectivities. rsc.org
OrganocatalysisChiral secondary amineAsymmetric intramolecular aza-Michael reaction; excellent enantioselectivity. mdpi.com

Sustainable and Green Chemistry Principles in Aminoketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for aminoketones, aiming to reduce environmental impact and improve efficiency. rsc.org This involves the development of new catalysts and the use of environmentally benign reaction media. rsc.orgresearchgate.net

Catalyst Design for Enhanced Yield and Selectivity

The design of efficient and sustainable catalysts is a key area of research. For α-amino ketone synthesis, metal-organic frameworks have been explored as heterogeneous catalysts for oxidative amination. rsc.org In the broader context of amine synthesis, ruthenium-based catalysts have been employed for 'hydrogen borrowing' amination of alcohols, a process that is gaining interest for its sustainability. rsc.org The development of catalysts from abundant and non-toxic materials is also a priority. For example, saccharose has been used as a homogeneous catalyst for the synthesis of β-aminoketones under mild, eco-friendly conditions. researchgate.net

Recent advancements in catalyst design for related nitrogen-containing compounds include the use of polarized hydroxyapatite (B223615) under UV light for the synthesis of amino acids from dinitrogen and carbon dioxide, showcasing a novel approach to nitrogen fixation. rsc.org Furthermore, a barium-silicon oxynitride-hydride has been investigated as a sustainable catalyst for ammonia synthesis, potentially offering a more energy-efficient alternative to traditional methods. isct.ac.jp

The table below presents a selection of sustainable catalyst systems.

Catalyst TypeApplicationAdvantages
Metal-Organic FrameworkOxidative amination of ketonesHeterogeneous, potentially recyclable. rsc.org
Ruthenium-based'Hydrogen borrowing' aminationCatalytic, atom-economical. rsc.org
Saccharoseβ-aminoketone synthesisHomogeneous, biodegradable, mild conditions. researchgate.net
Polarized HydroxyapatiteAmino acid synthesisUtilizes N₂ and CO₂; mild conditions. rsc.org
Ba-Si oxynitride-hydrideAmmonia synthesisSustainable, potential for lower energy consumption. isct.ac.jp

Alternative Solvent and Solvent-Free Reaction Systems

The choice of solvent significantly impacts the environmental footprint of a chemical process. researchgate.net Green chemistry principles advocate for reducing or replacing hazardous organic solvents. researchgate.netacs.org Water is an ideal green solvent, and methods are being developed to perform organic reactions in aqueous micellar solutions. researchgate.net Ethanol is another widely used greener solvent due to its low toxicity and ability to dissolve a range of substances. researchgate.net

Deep eutectic solvents (DESs), composed of natural compounds like sugars and amino acids, are emerging as promising alternatives to toxic organic solvents. researchgate.net They are simple to prepare and can act as both the solvent and catalyst in some reactions, leading to milder conditions and improved selectivity. rsc.org Solvent-free reaction conditions represent the ultimate green approach. Mesoporous silica (B1680970) nanoparticles have been used as efficient and reusable catalysts for the synthesis of β-amino ketones under solvent-free conditions, simplifying the reaction and work-up procedures. researchgate.net Similarly, organocatalytic reactions have been successfully carried out under solvent-free conditions, yielding products with high enantioselectivity. mdpi.com

The following table summarizes greener solvent and reaction condition options.

ApproachExampleKey Benefits
Aqueous Micellar CatalysisOrganic reactions in waterReduces need for organic solvents. researchgate.net
Deep Eutectic SolventsAcid-catalyzed cyclizationRecyclable, acts as both solvent and catalyst. rsc.org
Solvent-Free ReactionsSynthesis of β-aminoketones with mesoporous silica nanoparticlesSimplified work-up, reusable catalyst. researchgate.net
Solvent-Free OrganocatalysisIntramolecular aldol (B89426) reactionHigh concentration, excellent yield and selectivity. mdpi.com

An in-depth analysis of the chemical structure of this compound and its derivatives is achieved through a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's atomic arrangement, connectivity, and functional group composition. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are employed to elucidate the structural details of these compounds with high precision.

Theoretical and Computational Chemistry Studies on 4 Propan 2 Yl Amino Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-[(Propan-2-yl)amino]butan-2-one, these methods can predict its electronic behavior and reactive tendencies.

Molecular Orbital Analysis (HOMO/LUMO) and Energy Bandgap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity.

A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized around the nitrogen atom of the amino group, which is the most electron-rich part of the molecule. Conversely, the LUMO would be expected to be centered on the carbonyl group, which is the most electron-deficient region. The energy gap would provide a quantitative measure of its reactivity, influencing its potential applications in synthesis and materials science.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterPredicted Value (Arbitrary Units)Description
HOMO Energy -X eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy +Y eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (X+Y) eVEnergy difference between HOMO and LUMO, a measure of chemical stability and reactivity.

Note: The values in this table are for illustrative purposes and would require specific quantum chemical calculations to be determined accurately.

Electrostatic Potential Surface (EPS) Mapping and Reactive Site Analysis

Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, an ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The nitrogen atom of the amino group would also exhibit a negative potential, though potentially less intense than the carbonyl oxygen. Conversely, the hydrogen atoms attached to the nitrogen and the alpha-carbons to the carbonyl group would display positive potentials, indicating their susceptibility to nucleophilic attack.

This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. For example, the nucleophilic character of the nitrogen atom is a key factor in its synthetic utility.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound, using methods like molecular mechanics and molecular dynamics (MD) simulations, can reveal the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can obtain theoretical spectra that can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the ketone, the N-H bend of the amine, and the C-N stretch. Comparing the computed IR spectrum with an experimental one is a standard method for structural verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. For this compound, these calculations would likely predict a weak n→π* transition associated with the carbonyl group at a longer wavelength and stronger π→π* transitions at shorter wavelengths.

Reaction Mechanism Elucidation through Transition State Theory and Ab Initio Calculations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Transition state theory and ab initio calculations are powerful computational tools for this purpose.

These methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the mechanism of the condensation reaction of this compound with an aldehyde could be elucidated by locating the transition state for the initial nucleophilic attack of the amine on the aldehyde carbonyl group.

In Silico Design of Novel Analogs with Predicted Chemical Properties

The insights gained from the theoretical and computational studies described above can be leveraged for the in silico design of novel analogs of this compound with tailored chemical properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogs, it is possible to identify candidates with desired characteristics.

For example, modifications to the alkyl groups on the nitrogen atom or substitutions on the butanone backbone could be explored to fine-tune the molecule's electronic properties, solubility, or reactivity. Computational screening can predict how these changes would affect the HOMO-LUMO gap, the electrostatic potential surface, and other key descriptors, thereby guiding synthetic efforts toward the most promising candidates for various applications, including as pharmaceutical intermediates or building blocks in materials science.

Research Applications of 4 Propan 2 Yl Amino Butan 2 One in Chemical Science

Limited Evidence as a Key Intermediate in Complex Molecule Synthesis

The potential for 4-[(propan-2-yl)amino]butan-2-one to serve as an intermediate is noted in a general chemical context. As a molecule possessing both a secondary amine and a ketone functional group, it can theoretically participate in a variety of chemical reactions, such as nucleophilic additions and condensations.

Precursor to Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. In principle, the amine and ketone moieties within this compound could undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic rings. However, specific, documented examples of its successful use to create particular heterocyclic scaffolds are not present in the surveyed literature.

Building Block for Natural Product Synthesis

The use of small, functionalized molecules as building blocks is a common strategy in the total synthesis of complex natural products. While this compound fits the profile of such a building block, there are no specific examples in the available literature of its incorporation into the synthesis of any particular natural product.

No Documented Applications in Materials Chemistry and Polymer Science

The investigation into the compound's role in materials science did not yield any specific applications.

Monomer or Polymer Precursor in Specialized Polymer Synthesis

Molecules with multiple reactive sites can sometimes serve as monomers or precursors for polymerization. Despite the presence of reactive amine and ketone groups, there is no published research indicating that this compound has been used to create polymers.

Ligand in Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms in the compound have the potential to act as donor atoms, allowing the molecule to function as a ligand and form complexes with metal ions. Such coordination complexes sometimes exhibit catalytic activity. However, a review of the literature found no studies on the synthesis, characterization, or catalytic application of metal complexes involving this compound as a ligand.

No Established Utility in Analytical Chemistry Method Development

There is no evidence to suggest that this compound has been used in the development of analytical chemistry methods, either as a reference standard for quantification or as a derivatizing agent to facilitate the analysis of other substances.

Synthesis and Structure Reactivity Relationship Srr Studies of 4 Propan 2 Yl Amino Butan 2 One Derivatives

Systematic Modification of the Secondary Amino Moiety

The secondary amino group, in this case, the (propan-2-yl)amino or isopropylamino group, is a prime target for systematic modification to explore its impact on the molecule's properties. Variations in the N-substituent can significantly alter basicity, lipophilicity, and steric hindrance, thereby influencing reactivity and biological interactions.

Alkylation and Arylation: Introducing different alkyl or aryl groups in place of the isopropyl group is a common strategy. For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups would systematically probe the steric requirements around the nitrogen atom. Aryl or heteroaryl substituents could also be introduced to explore electronic effects and potential π-stacking interactions.

Table 1: Hypothetical Modifications of the Secondary Amino Moiety and Their Potential Effects

Modification TypeExample SubstituentPotential Effect on Properties
Alkyl Substitution Methyl, EthylDecrease steric bulk, potentially increase accessibility of the nitrogen lone pair.
tert-ButylIncrease steric hindrance, potentially shielding the nitrogen and carbonyl group.
Arylation PhenylIntroduce electronic effects (inductive and resonance), potential for π-π interactions.
Cyclization PyrrolidinylConstrain the conformation of the amino group, altering the overall molecular shape.

Studies on related aminoketones have shown that N-substitution significantly influences their biological activity. For example, in a series of 3-aminopropionic acid analogs, substitution on the nitrogen terminus was found to confer the greatest antiseizure activity. nih.gov

Chemical Modifications of the Butanone Skeleton

The butanone framework of 4-[(propan-2-yl)amino]butan-2-one offers several sites for chemical modification, allowing for a systematic investigation of how changes to the carbon backbone affect reactivity.

Modifications at the α- and β-positions: Introducing substituents at the α-position (C3) or β-position (C1) to the carbonyl group can influence the enolate formation and subsequent reactions. For example, alkylation or halogenation at the α-position can alter the acidity of the α-protons and provide handles for further functionalization.

Chain Length Variation: The length of the carbon chain can be extended or shortened. For instance, synthesizing analogs like 5-[(propan-2-yl)amino]pentan-2-one or 3-[(propan-2-yl)amino]propan-2-one would reveal the importance of the distance between the amino and keto groups for a particular interaction.

Table 2: Potential Modifications of the Butanone Skeleton

Modification SiteType of ModificationPotential Impact
α-Carbon (C3) AlkylationIncrease steric bulk near the carbonyl, influence enolate stability.
β-Carbon (C1) SubstitutionAlter the electronic nature of the methyl group, potentially affecting metabolic stability.
Carbonyl Group (C2) ReductionConversion to a secondary alcohol, creating a new chiral center and hydrogen bonding capabilities.
Chain Length HomologationIncrease the distance between the amino and keto functionalities.

The synthesis of various β-amino ketones is often achieved through methods like the Mannich reaction, which can be adapted to introduce a wide range of substituents on the ketone skeleton. acs.org

Introduction and Impact of Stereocenters on Reactivity

The introduction of stereocenters into the this compound structure would lead to stereoisomers (enantiomers and diastereomers) that could exhibit different reactivity and biological activity. A chiral center can be introduced at the α-carbon (C3) or by modification of the carbonyl group.

The presence of a stereocenter at the α-position to a carbonyl group can influence the stereochemical outcome of reactions involving enolate intermediates. rsc.orgmanchester.ac.uk Chiral catalysts can be employed to control the formation of specific stereoisomers. The relative orientation of substituents in diastereomers can lead to significant differences in their physical and chemical properties due to varying steric and electronic interactions.

For instance, the drug Labetalol, which contains a more complex amino alcohol structure, has two chiral carbons, resulting in four stereoisomers. Only specific isomers are responsible for its α- and β-adrenergic receptor blocking activities, highlighting the critical role of stereochemistry. wikipedia.org Similarly, the complex antiretroviral drug Ritonavir possesses multiple stereocenters, and its specific stereochemical configuration is essential for its function as a protease inhibitor. wikipedia.org

Computational Approaches to Structure-Reactivity Prediction

Computational chemistry offers powerful tools to predict the structure-reactivity relationships of molecules like this compound and its derivatives without the need for extensive synthesis and testing. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as bond lengths, bond angles, electrostatic potential surfaces, and the energies of transition states for various reactions. This information can help in understanding the reactivity of different parts of the molecule. For example, computational studies can predict the most likely site for nucleophilic or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models. mdpi.com These models correlate the 3D structural features of a series of compounds with their observed biological activity or reactivity. By analyzing the contour maps generated by these methods, researchers can identify regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bonding capabilities are favorable or unfavorable for activity. mdpi.com

Computational analysis has been successfully applied to understand the reaction mechanisms of other complex systems, such as the strain-release cycloadditions of azirines, where distortion/interaction analysis helped to explain the observed selectivity. acs.org

Influence of Substituents on Electronic and Steric Properties

The introduction of different substituents at various positions on the this compound scaffold will have a predictable influence on its electronic and steric properties, which in turn govern its reactivity.

Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups, attached to the nitrogen or the butanone backbone will increase the electron density and nucleophilicity of the amino group. Conversely, electron-withdrawing groups (EWGs), such as halogens or nitro groups, will decrease electron density. These changes will affect the pKa of the amino group and the reactivity of the carbonyl group.

Steric Effects: The size and shape of the substituents play a crucial role. Bulky substituents near the nitrogen atom or the carbonyl group can hinder the approach of reactants, slowing down reaction rates. This steric hindrance can also be exploited to achieve selectivity in certain reactions. For example, in a study on the enantioselective construction of quaternary stereocenters, steric congestion near the reaction site was found to correlate with enantioselectivity. nih.gov

The interplay of these electronic and steric factors is fundamental to understanding and predicting the behavior of any new derivative of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Propan 2 Yl Amino Butan 2 One in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation and purification of individual components from a mixture. For 4-[(Propan-2-yl)amino]butan-2-one, several chromatographic techniques are employed to ensure its purity and to study its properties.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical HPLC method would utilize a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of the target compound from impurities. UV detection is commonly employed, with the wavelength set to a value where this compound exhibits maximum absorbance.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be chemically modified through derivatization to produce a more volatile analog suitable for GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is crucial for achieving the desired separation. A flame ionization detector (FID) is often used for quantification due to its high sensitivity to organic compounds.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral chromatography is a specialized technique used to separate these enantiomers. This is essential for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to their separation. The choice of the CSP and the chromatographic conditions are critical for achieving baseline resolution of the enantiomeric peaks.

Coupling Techniques for Enhanced Structural Information and Trace Analysis (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique for trace analysis. It involves coupling HPLC with a tandem mass spectrometer. In LC-MS/MS, the parent ion of the target compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, enabling the detection and quantification of this compound at very low concentrations in complex matrices.

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer an alternative approach for the detection of this compound. Techniques such as cyclic voltammetry can be used to study the redox behavior of the compound. By applying a varying potential to an electrode immersed in a solution containing the analyte, one can observe the oxidation or reduction peaks that are characteristic of the molecule.

Electrochemical detectors can also be coupled with HPLC to provide a sensitive and selective means of detection. These detectors measure the current generated by the oxidation or reduction of the analyte as it elutes from the HPLC column.

Spectrophotometric Assays for Quantification in Specific Research Contexts

Spectrophotometric assays provide a simple and cost-effective method for the quantification of this compound in certain research applications. These assays are typically based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte.

Future Perspectives and Emerging Research Directions for 4 Propan 2 Yl Amino Butan 2 One

Integration with Automated Synthesis and Flow Chemistry Techniques

The synthesis of aminoketones is increasingly benefiting from the adoption of automated and continuous flow chemistry techniques. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved scalability, and greater reaction efficiency. nih.gov

A significant development is the continuous flow synthesis of β-aminoketones, which can be achieved with high yields and productivities in residence times of less than 90 seconds at elevated temperatures. nih.gov This approach is particularly valuable for managing reactions with hazardous intermediates or those that are difficult to control in large-scale batch reactors. For instance, flow chemistry enables the safe use of reagents like anhydrous diazomethane (B1218177) for the synthesis of α-halo ketones, which are precursors to aminoketones, by generating and consuming the hazardous substance in situ within a closed system. nih.gov This minimizes the need to store or handle toxic and explosive materials. nih.gov

Key advantages of flow chemistry in the context of aminoketone synthesis include precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher selectivity and reduced byproduct formation. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, which is crucial for highly exothermic or temperature-sensitive reactions. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aminoketones

Feature Batch Synthesis Flow Chemistry
Scalability Often requires re-optimization for different scales. Easily scalable by extending run time or using parallel reactors. nih.gov
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Inherently safer due to small reaction volumes and superior heat control. nih.gov
Efficiency Can involve long reaction times and complex workup procedures. acs.org Rapid reaction times (seconds to minutes) and potential for in-line purification. nih.gov
Control Less precise control over mixing and temperature gradients. Precise control over reaction parameters, leading to higher consistency.
Handling of Hazardous Reagents Requires special precautions for storage and handling of large quantities. Allows for in-situ generation and immediate consumption of unstable intermediates. nih.gov

Exploration of Novel Catalytic Transformations for Aminoketones

The development of novel catalytic systems is a primary driver of innovation in the synthesis of aminoketones. Traditional methods like the Mannich reaction often require harsh conditions, such as high temperatures and long reaction times. acs.org Modern catalysis research seeks to overcome these limitations by providing milder, more efficient, and highly selective alternatives.

Recent breakthroughs include nickel-catalyzed carbonylation reactions that construct β-amino ketones from aryl N-tosylaziridines and arylboronic acids. acs.org This method demonstrates high regioselectivity and good tolerance for various functional groups, providing a valuable alternative to classical approaches. acs.org Other transition metals are also employed; for example, silver acetate (B1210297) (AgOAc) in combination with an amino acid-derived phosphine (B1218219) ligand can catalyze enantioselective Mannich reactions to produce chiral β-aminoketones with high yields. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. Chiral Brønsted acid-base catalysts, for instance, have been used to facilitate highly stereoselective three-component direct Mannich reactions, yielding N-tosylated β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org Furthermore, the merger of photoredox catalysis with transition metal catalysis is enabling transformations that were previously challenging, such as the direct enantioselective acylation of α-amino C(sp³)–H bonds. organic-chemistry.org

Table 2: Overview of Novel Catalytic Systems for Aminoketone Synthesis

Catalytic System Reaction Type Key Advantages
Nickel/Formic Acid Carbonylation of aziridines High regioselectivity, good functional group tolerance, CO-gas free operation. acs.org
Silver Acetate/Phosphine Ligand Enantioselective Mannich reaction Catalyzes reaction with various imine types (aryl, alkenyl, alkyl); good yields. organic-chemistry.org
Zirconium Oxychloride Three-component Mannich-type reaction Solvent-free conditions, catalyst can be recycled. organic-chemistry.org
Palladium/Chiral Ligand Asymmetric arylation of α-keto imines Provides a direct route to chiral α-amino ketones in a highly stereocontrolled manner. nih.gov
Thiazolium Salts Cross-coupling of aldehydes and acylimines Provides access to structurally diverse α-amido ketones. organic-chemistry.org

Development of Advanced Materials Incorporating the 4-[(Propan-2-yl)amino]butan-2-one Scaffold

While this compound is a small molecule, its inherent chemical functionalities—a secondary amine and a ketone group—make it an attractive building block for incorporation into advanced materials. The development of functional polymers and materials is a burgeoning field, and scaffolds like aminoketones can impart specific chemical and physical properties.

The amine and ketone moieties can serve as reactive handles for polymerization or for grafting onto existing polymer backbones. For example, the amine group could react with epoxides, acyl chlorides, or isocyanates to form new polymers or modify surfaces. The ketone group can participate in condensation reactions or be converted to other functional groups. This potential allows for the design of materials with tailored properties, such as:

pH-Responsive Materials: The basicity of the amine group could be exploited to create hydrogels or polymers that swell or dissolve in response to changes in pH.

Metal-Chelating Resins: The nitrogen and oxygen atoms can act as ligands, allowing for the development of materials capable of binding metal ions for applications in sensing, catalysis, or environmental remediation.

Biomaterial Scaffolds: Aminoketone-functionalized materials could be used in tissue engineering. For example, poly(ether-ketone-ketone) (PEKK) is a biocompatible material used for orthopedic implants, and incorporating aminoketone functionalities could enhance cell-material interactions or provide sites for conjugating bioactive molecules. nih.gov

The concept of using small, functional molecules to build larger, purpose-built structures is central to modern materials science, from tissue engineering scaffolds to functional composites. nih.govresearchgate.net

Table 3: Potential Applications of Materials Incorporating the Aminoketone Scaffold

Material Type Potential Role of Aminoketone Scaffold Example Application Area
Functional Polymers Monomer unit or pendant group providing specific functionality. pH-responsive drug delivery systems, stimuli-responsive coatings.
Modified Surfaces Covalently attached to surfaces (e.g., silica (B1680970), gold) to alter properties. Creating biocompatible surfaces on medical implants, functionalizing sensor chips.
Cross-linked Hydrogels Acts as a cross-linking agent or functional monomer. Absorbents for environmental cleanup, scaffolds for cell culture. nih.gov
Composite Materials Enhances the interface between different phases of a composite. Improving adhesion between organic polymers and inorganic fillers.

Interdisciplinary Research at the Interface of Organic Synthesis and Theoretical Chemistry

The synergy between synthetic organic chemistry and theoretical chemistry is accelerating the discovery and optimization of functional molecules like aminoketone derivatives. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are becoming indispensable tools for rational drug design. nih.gov

This interdisciplinary approach was demonstrated in the study of aminoketone derivatives as inhibitors of the human norepinephrine (B1679862) transporter (hNET) and dopamine (B1211576) transporter (hDAT), which are important targets for antidepressants. nih.gov In this work, molecular docking was used to predict the binding poses of various aminoketone derivatives within the transporter proteins. These poses were then used to build field-based QSAR models that correlate the structural features of the molecules with their biological activity. nih.gov

This process allows researchers to:

Understand the key molecular interactions responsible for a compound's activity.

Predict the activity of new, unsynthesized derivatives.

Prioritize the synthesis of the most promising candidates, saving time and resources.

By integrating computational predictions with empirical synthetic work, research groups can navigate the vast chemical space of aminoketone derivatives more efficiently, leading to the faster identification of compounds with improved efficacy and selectivity. nih.gov

Table 4: A Typical Workflow in Integrated Computational and Synthetic Chemistry

Step Activity Discipline
1 Identify a biological target and lead aminoketone compound. Medicinal Chemistry
2 Perform molecular docking of the lead compound into the target's binding site. Theoretical Chemistry
3 Design a virtual library of new aminoketone derivatives. Organic/Medicinal Chemistry
4 Develop a QSAR model based on an initial set of synthesized and tested compounds. nih.gov Theoretical Chemistry
5 Use the model to predict the activity of the virtual library and prioritize candidates. Theoretical Chemistry
6 Synthesize the highest-priority candidates. Organic Synthesis
7 Perform biological testing and use the results to refine the QSAR model. Pharmacology/Biochemistry

Challenges and Opportunities in Expanding the Research Landscape of Aminoketone Derivatives

Despite significant progress, the exploration of aminoketone derivatives faces several challenges that also represent opportunities for future research.

Challenges:

Stereochemical Control: For chiral aminoketones, achieving high levels of enantiomeric and diastereomeric purity remains a significant challenge, often requiring sophisticated catalysts or chiral auxiliaries. nih.gov

Translational Gap: Aminoketone derivatives like Bupropion are used clinically, but few new derivatives are in preclinical or clinical trials. nih.gov Bridging the gap between promising preclinical data and successful clinical application is a major hurdle in drug development. mdpi.comnih.gov

Biological Understanding: The precise mechanisms of action for many biologically active aminoketones are not fully understood, complicating efforts to design next-generation compounds with improved properties.

Opportunities:

New Synthetic Methodologies: There is a vast opportunity to develop new catalytic reactions, including those that use earth-abundant metals or biocatalytic approaches, to synthesize aminoketones more sustainably and efficiently. acs.orgnih.gov

Scaffold Diversity: Aminoketones are versatile building blocks. Developing methods for "scaffold hopping" or divergent synthesis can rapidly generate libraries of structurally novel compounds from a common intermediate, increasing the chances of finding new biological activities. acs.org

New Therapeutic Areas: While their role in neuroscience is noted nih.gov, aminoketone derivatives could be explored for other applications, including as anticancer, anti-inflammatory, or antimicrobial agents.

Bioconjugation and Materials Science: The functional handles of aminoketones provide an opportunity to conjugate them to proteins, antibodies, or nanoparticles for targeted drug delivery or to integrate them into advanced materials as previously discussed.

Table 5: Summary of Challenges and Opportunities in Aminoketone Research

Area Challenges Opportunities
Synthesis Overcoming limitations of classical methods (e.g., Mannich reaction). acs.org Achieving high stereoselectivity. nih.gov Development of novel catalytic systems (flow chemistry, biocatalysis). nih.govnih.gov
Drug Discovery High attrition rates in clinical trials; overcoming treatment resistance. nih.govmdpi.com Exploring new biological targets; using computational chemistry for rational design. nih.gov
Molecular Diversity Accessing novel chemical space beyond simple derivatives. Using scaffold hopping and divergent synthesis to create diverse molecular libraries. acs.org
Applications Limited range of current clinical applications. Exploring use in new therapeutic areas and advanced materials. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.